molecular formula C6H5ClN2O3 B1361745 5-Chloro-2-methoxy-3-nitropyridine CAS No. 22353-52-2

5-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1361745
CAS No.: 22353-52-2
M. Wt: 188.57 g/mol
InChI Key: HJHWUNVJRITHTQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-nitropyridine: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-methoxy-3-nitropyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Aminopyridines: Formed by the reduction of the nitro group.

    Hydroxypyridines: Formed by the oxidation of the methoxy group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxy-3-nitropyridine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These compounds are investigated for their biological activity and potential therapeutic applications.

Medicine: The compound and its derivatives are explored for their potential use in drug development. They are studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for various applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-nitropyridine and its derivatives depends on their specific molecular targets. In biological systems, these compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The nitro group can participate in redox reactions, while the methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-6-methoxy-3-nitropyridine
  • 3-Chloro-2-methoxy-5-nitropyridine
  • 2-Chloro-4-methoxy-5-nitropyridine

Comparison: 5-Chloro-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the chlorine, methoxy, and nitro groups influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different reactivity in substitution and reduction reactions, as well as varying biological effects.

Properties

IUPAC Name

5-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWUNVJRITHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650096
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-52-2
Record name 5-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (0.84 g, 16.6 mmol) in methanol (4 mL) was added dropwise to a solution of 2,5-dichloro-3-nitropyridine (1.00 g, 5.2 mmol) in methanol (10 mL) and the mixture was stirred and heated to reflux. After 7 hours, the mixture was cooled and diluted with water and the precipitate was filtered, washed with water and dried to give the title compound (0.95 g, 97%) as a white solid.
Name
sodium methoxide
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

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